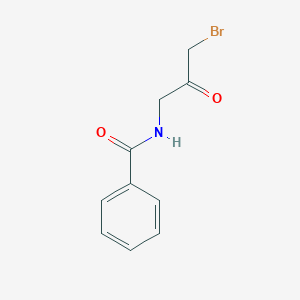

N-(3-Bromo-2-oxopropyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

65462-75-1 |

|---|---|

Molecular Formula |

C10H10BrNO2 |

Molecular Weight |

256.10 g/mol |

IUPAC Name |

N-(3-bromo-2-oxopropyl)benzamide |

InChI |

InChI=1S/C10H10BrNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |

InChI Key |

NOKBRYAYLOTZDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 3 Bromo 2 Oxopropyl Benzamide and Its Analogues

Synthetic Routes Involving Bromination of Ketone Precursors

A key strategy for synthesizing N-(3-Bromo-2-oxopropyl)benzamide is the late-stage bromination of an N-(2-oxopropyl)benzamide precursor. This approach benefits from the numerous methods available for the α-bromination of ketones.

Direct Bromination Approaches (e.g., N-Bromosuccinimide mediated processes)

Direct bromination at the α-position of a ketone is a common and effective transformation. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling compared to liquid bromine and its ability to generate a low concentration of Br2 in situ, which can help control selectivity. youtube.comyoutube.com The reaction can be initiated by radicals or promoted by acid or base catalysts.

Photochemical methods, using UV-vis irradiation, can facilitate the α-bromination of ketones with NBS at low temperatures (e.g., 30 °C) without the need for a catalyst or radical initiator, offering a mild and efficient route. nanobioletters.com Alternatively, the reaction can be carried out using radical initiators like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). nanobioletters.comnih.gov

Catalytic approaches are also prevalent. Ammonium acetate (B1210297) has been shown to effectively catalyze the α-bromination of both cyclic and acyclic ketones with NBS, with reactions typically performed in solvents like diethyl ether or carbon tetrachloride at temperatures ranging from 25 °C to 80 °C. nih.gov A one-pot cascade reaction using NBS in the presence of a base like diazabicyclo[5.4.1]undec-7-ene (DBU) has also been developed for the transformation of ketones. evitachem.com

| Catalyst/Initiator | Solvent | Temperature (°C) | Typical Substrates | Reference |

|---|---|---|---|---|

| Ammonium Acetate (NH4OAc) | Diethyl ether (Et2O) | 25 | Cyclic ketones | nih.gov |

| Ammonium Acetate (NH4OAc) | Carbon tetrachloride (CCl4) | 80 | Acyclic ketones | nih.gov |

| UV-vis irradiation | Diethyl ether (Et2O) | 30 | Aromatic and aliphatic ketones | nanobioletters.com |

| Azobisisobutyronitrile (AIBN) | Not specified | Not specified | Carbonyl compounds | nanobioletters.comnih.gov |

| Diazabicyclo[5.4.1]undec-7-ene (DBU) | Acetonitrile (B52724) (MeCN) | Not specified | Ketones | evitachem.com |

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of ketones with multiple potential α-positions is crucial. For a precursor like N-(2-oxopropyl)benzamide, the desired reaction is at the terminal methyl (C3) position rather than the methylene (B1212753) (C1) position adjacent to the amide nitrogen.

The use of solid-supported catalysts can enhance regioselectivity. Montmorillonite K-10 clay has been employed as a reusable catalyst for the regioselective α-bromination of aralkyl ketones with NBS in methanol, offering advantages such as short reaction times and simple workup procedures. researchgate.net Similarly, silica-supported sodium hydrogen sulfate (B86663) is another heterogeneous catalyst system reported for this purpose. nanobioletters.com

Controlling reaction conditions is another key factor. For instance, in the bromination of aniline (B41778) derivatives, treatment with n-butyllithium followed by trimethyltin (B158744) chloride and then bromine led to highly regioselective bromination at the para-position. researchgate.net While this applies to aromatic rings, the principle of using directing groups or specific reaction pathways to control the site of halogenation is a general one in organic synthesis. For ketones, the formation of a specific enolate under thermodynamically or kinetically controlled conditions prior to the introduction of the brominating agent is a classical strategy to achieve regioselectivity.

Synthesis of Benzamide (B126) Derivatives with α-Oxopropyl Linkers

The backbone of the target molecule is an N-substituted benzamide. Its synthesis requires the formation of an amide bond and the subsequent or concurrent introduction of the three-carbon ketone chain.

Amide Bond Formation Strategies

The formation of the benzamide itself is a fundamental reaction in organic chemistry. A standard laboratory method involves the reaction of benzoyl chloride with ammonia (B1221849) or a primary amine, often under Schotten-Baumann conditions (using an aqueous base like sodium hydroxide). youtube.comresearchgate.net

Numerous other coupling reagents are available for forming amide bonds from carboxylic acids (like benzoic acid) and amines. google.com These methods are designed to activate the carboxylic acid. For example, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. beilstein-journals.org Another efficient reagent is n-propanephosphonic acid anhydride (B1165640) (T3P), which, in combination with a base like pyridine, facilitates amide bond formation with low risk of epimerization for chiral substrates. google.com

| Starting Materials | Reagents | Key Intermediate/Conditions | Reference |

|---|---|---|---|

| Benzoyl chloride, Ammonia | Ammonium hydroxide (B78521) | Schotten-Baumann reaction | researchgate.net |

| Benzoic acid, Amine | Dicyclohexylcarbodiimide (DCC) | O-acylisourea intermediate | beilstein-journals.org |

| Benzoic acid, Amine | n-Propanephosphonic acid anhydride (T3P), Pyridine | Low epimerization conditions | google.com |

| Benzoic acids, Amines | N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA), Pyridine | Active ester intermediate | researchgate.net |

Introduction of the Oxopropyl Chain

Once benzamide is formed, the 2-oxopropyl chain must be introduced onto the nitrogen atom. A direct and common method for this is the N-alkylation of the benzamide with a halo-ketone. Reacting benzamide with a 3-halopropan-2-one, such as 3-bromo-2-propanone (bromoacetone) or 3-chloro-2-propanone (chloroacetone), in the presence of a base, would yield the desired N-(2-oxopropyl)benzamide precursor.

This type of N-alkylation of amides can be facilitated by various bases. A mild and sustainable protocol utilizes potassium phosphate (B84403) (K3PO4) as the base in acetonitrile, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, to couple amides with alkyl halides. google.com This method is notable for its tolerance of various functional groups and its avoidance of harsh, strongly basic conditions. google.com The synthesis of the related N-Methyl-2-(3-oxopropyl)benzamide has been described via the alkylation of a benzamide with 3-bromopropan-2-one, illustrating the viability of this approach. evitachem.com

Strategies for Incorporating the Bromine Substituent

The final step in one of the primary synthetic pathways is the introduction of the bromine atom to form this compound. As discussed in Section 2.1, this involves the α-bromination of the N-(2-oxopropyl)benzamide precursor.

Alternatively, a more direct strategy involves using a reagent that already contains both the oxopropyl chain and the bromine atom. The reaction of benzamide with 1,3-dibromo-2-propanone (also known as 1,3-dibromoacetone) in the presence of a base like potassium carbonate or sodium hydroxide could, in principle, form the target molecule in a single step through nucleophilic substitution. In this case, the higher reactivity of the C1 bromine in an SN2 reaction with the benzamide nucleophile would be expected, leaving the C3 bromine intact. The synthesis of 1,3-dibromoacetone (B16897) itself can be achieved by reacting acetone (B3395972) with bromine. mdpi.com

Another approach involves the synthesis of benzamide derivatives from various starting materials. For example, a series of N-substituted benzamide derivatives have been synthesized by reacting substituted benzoic acids with amines like piperidine (B6355638) or morpholine. researchgate.net While not directly forming the target compound, these general procedures for creating diverse benzamide libraries are relevant to the synthesis of its analogues. researchgate.netmdpi.com

Nucleophilic Substitution Reactions

The primary and most direct route to this compound involves a nucleophilic substitution reaction. This method typically utilizes benzamide and a bromo-oxopropylating agent.

A common approach is the reaction of benzamide with 3-bromo-2-oxopropyl bromide. This reaction is generally conducted in the presence of a base, such as sodium hydroxide or potassium carbonate. The base facilitates the deprotonation of the benzamide, forming a nucleophilic amide anion that then attacks the electrophilic carbon bearing a bromine atom in the 3-bromo-2-oxopropyl bromide. The reaction is often carried out in a suitable solvent like acetone or ethanol (B145695) under reflux conditions to drive the reaction to completion.

Another variation of this nucleophilic substitution involves the reaction of a benzamide with 3-bromo-2-oxopropanoic acid. This method can be used to synthesize related imidazole (B134444) carboxylic acids. google.com

Electrophilic Bromination in Synthesis

Electrophilic bromination is another key strategy, particularly for introducing bromine atoms onto the aromatic ring of benzamide precursors or for creating brominated intermediates that can be further elaborated.

While direct electrophilic bromination of the benzamide ring is a common strategy for creating substituted analogs, the synthesis of the bromo-oxopropyl chain itself can be conceptualized as starting from a propanone or related three-carbon unit that undergoes bromination. For instance, the synthesis of 3-bromo-2-oxocyclohexanecarboxamide, a related α-bromoketone, is achieved through the bromination of 2-oxocyclohexanecarboxamide (B1297002) using N-bromosuccinimide (NBS) as the brominating agent. academax.com This highlights the use of electrophilic bromine sources to install the key bromine atom in the oxopropyl chain.

Furthermore, enantioselective bromination processes have been developed for benzamides, leading to enantioenriched products. nih.gov These methods often employ a catalyst, such as a simple tetrapeptide, and a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov Such techniques are crucial for accessing specific stereoisomers of more complex derivatives.

An electrochemical approach for electrophilic bromination has also been reported for N-benzyl-acrylamides, leading to brominated spirocyclic compounds. rsc.org This method utilizes electrochemically generated bromine as the electrophile. rsc.org

Diversification Strategies: Synthesis of this compound Derivatives and Analogues

The this compound scaffold provides a versatile platform for the synthesis of a diverse range of derivatives. Strategic modifications to the benzamide ring, the bromo-oxopropyl chain, and the integration of heterocyclic moieties allow for the creation of novel compounds with potentially interesting chemical and biological properties.

Structural Modifications on the Benzamide Ring

Altering the substitution pattern on the benzamide ring is a primary strategy for creating analogs. This can be achieved by starting with appropriately substituted benzoic acids or benzamides.

A variety of substituted benzamide derivatives can be synthesized by reacting a substituted benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with a substituted amine. nanobioletters.com This general approach allows for the introduction of a wide range of functional groups onto the benzamide ring.

For example, a series of N-substituted benzamide derivatives have been designed and synthesized based on the structure of the anticancer agent Entinostat (MS-275). researchgate.net These syntheses often involve multi-step sequences starting from substituted nitrobenzoic acids.

The following table showcases examples of structural modifications on the benzamide ring of related benzamide derivatives:

| Starting Material (Substituted Benzoic Acid) | Amine | Resulting Benzamide Derivative | Reference |

| 4-Hydroxybenzoic acid | Aniline | N-Phenyl-4-hydroxybenzamide | nanobioletters.com |

| 4-Hydroxybenzoic acid | 4-Bromoaniline | N-(4-Bromophenyl)-4-hydroxybenzamide | nanobioletters.com |

| 4-Hydroxybenzoic acid | 4-Chloroaniline | N-(4-Chlorophenyl)-4-hydroxybenzamide | nanobioletters.com |

| Benzoic acid | p-Toluidine | N-p-Tolylbenzamide | nanobioletters.com |

Variations in the Bromo-Oxopropyl Chain

Modifications to the bromo-oxopropyl chain offer another avenue for diversification. These can include altering the position of the bromine atom, changing the length of the alkyl chain, or introducing other functional groups.

The bromine atom in the 3-bromo-2-oxopropyl group is a key functional handle that can be readily substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

For instance, reacting this compound with a hydrazine (B178648) derivative can lead to the formation of more complex structures, such as 3-bromo-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide. sigmaaldrich.com Similarly, reaction with a thiophene-containing hydrazine can yield 3-bromo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide. sigmaaldrich.com

Further examples of chain variations include the synthesis of N-[3-(3-bromoanilino)-3-oxopropyl]benzamide, where the bromo-oxopropyl moiety is replaced by a bromoanilino-oxopropyl group. nih.gov

Integration of Additional Heterocyclic Moieties

The reactive nature of the bromo-oxopropyl group makes this compound an excellent precursor for the synthesis of various heterocyclic compounds.

The reaction of this compound with suitable reagents can lead to the formation of five- or six-membered heterocyclic rings. For example, cyclization reactions can be employed to create thiazole, oxazole (B20620), or imidazole derivatives. uobaghdad.edu.iq

One specific example is the synthesis of (E)-3-Bromo-N-(1,3-oxazolidin-2-ylidene)benzamide. nih.govresearchgate.net This compound is formed through a multi-step process that involves the reaction of a benzoyl isothiocyanate intermediate with 2-aminoethanol, followed by cyclization. nih.gov

The synthesis of 3-heterylamino-substituted 9-nitrobenzanthrone derivatives demonstrates the use of a bromo-substituted aromatic core to introduce heterocyclic amines via nucleophilic aromatic substitution. nih.gov While not directly involving the bromo-oxopropyl chain, this illustrates a common strategy for attaching heterocycles.

The following table provides examples of heterocyclic derivatives synthesized from precursors related to this compound:

| Precursor | Reagent/Reaction Condition | Resulting Heterocycle | Reference |

| 1-(3-Bromobenzoyl)-3-(2-hydroxyethyl)thiourea | Dicyclohexylcarbodiimide | (E)-3-Bromo-N-(1,3-oxazolidin-2-ylidene)benzamide | nih.gov |

| 3-Bromo-9-nitrobenzanthrone | Secondary cyclic amines | 3-Heterylamino-9-nitrobenzanthrone | nih.gov |

| p-Amino benzoic acid, ethyl chloroacetate, urea, 4-phenyl phenacyl bromide | Multi-step synthesis | Oxazole derivative | uobaghdad.edu.iq |

| 4-Bromoacetophenone, urea, 4-bromobenzaldehyde | Multi-step synthesis | 2-Aminooxadiazole derivative | uobaghdad.edu.iq |

Mechanistic Organic Chemistry of N 3 Bromo 2 Oxopropyl Benzamide

Reaction Mechanisms in the Synthesis of N-(3-Bromo-2-oxopropyl)benzamide

The synthesis of this compound typically involves a multi-step process, beginning with the bromination of a suitable ketone precursor, followed by amide formation. Each of these steps proceeds through distinct and well-defined reaction mechanisms.

Carbonyl Reactivity and Enolization in Bromination

The bromination of the ketone precursor to this compound occurs at the α-carbon, the carbon atom adjacent to the carbonyl group. This reaction is a classic example of an α-substitution reaction of a carbonyl compound. askthenerd.com The reactivity of the carbonyl group is central to this transformation. The carbonyl group is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge, making the carbonyl carbon electrophilic. libretexts.org

The key to α-bromination is the formation of an enol or enolate intermediate. utexas.edu In the presence of an acid or base catalyst, ketones can exist in equilibrium with their enol tautomers. askthenerd.comutexas.edu This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. youtube.com

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the removal of an α-proton by a weak base to form the enol. eopcw.com The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine (Br₂). utexas.eduyoutube.com This attack results in the formation of a bromonium ion intermediate, which is subsequently attacked by a base to regenerate the carbonyl group and yield the α-brominated ketone. youtube.com

Alternatively, under basic conditions, a base abstracts an α-proton to form an enolate anion. The enolate is a strong nucleophile and readily attacks bromine to give the α-bromo ketone. utexas.edu The presence of the electron-withdrawing benzamide (B126) group can influence the rate and regioselectivity of the bromination reaction.

Mechanisms of Amide Formation and Coupling Reactions

The formation of the amide bond in this compound typically involves the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). A common method is the reaction of benzoyl chloride with 3-amino-1-propanone, followed by bromination.

The mechanism of amide formation from an acyl chloride and an amine begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This leads to the formation of a tetrahedral intermediate. In this intermediate, the nitrogen atom bears a positive charge and the oxygen atom carries a negative charge. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by another molecule of the amine or a different base, yields the stable amide product. libretexts.org

Coupling reactions, often catalyzed by transition metals, provide another route to amide bond formation. For instance, copper-catalyzed coupling reactions have been utilized for the synthesis of various benzamide derivatives. researchgate.net

Role of Leaving Groups in Bromo-Compound Transformations

In the synthesis and subsequent reactions of this compound, the bromide ion plays a crucial role as a leaving group. A good leaving group is a species that can stabilize the negative charge it carries after bond cleavage. Halide ions, such as bromide, are generally good leaving groups due to their ability to delocalize the negative charge over a relatively large atomic radius.

In nucleophilic substitution reactions of this compound, the carbon atom attached to the bromine is electrophilic. A nucleophile can attack this carbon, leading to the displacement of the bromide ion. The facility of this displacement is directly related to the stability of the bromide ion as a leaving group.

The presence of the bromine atom also influences the reactivity of the adjacent carbonyl group. The electron-withdrawing inductive effect of the bromine atom can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Elucidation of Chemical Transformations of this compound

This compound is a versatile intermediate that can undergo various chemical transformations, leading to the formation of diverse heterocyclic structures. These transformations can be broadly categorized into intramolecular and intermolecular reaction pathways.

Intramolecular Cyclization Pathways

Intramolecular reactions of this compound are particularly important for the synthesis of fused heterocyclic systems. The presence of both a nucleophilic amide nitrogen and an electrophilic carbon bearing a bromine atom within the same molecule allows for intramolecular cyclization.

For example, under basic conditions, the amide nitrogen can act as an internal nucleophile, attacking the carbon atom bonded to the bromine. This intramolecular nucleophilic substitution leads to the formation of a cyclic intermediate, which can then undergo further reactions. A notable example is the synthesis of oxazole (B20620) derivatives through the intramolecular cyclization of related N-allylbenzamides. nih.gov While not a direct reaction of this compound, it illustrates the principle of intramolecular cyclization involving a benzamide moiety. Similarly, intramolecular oxidative cyclization of other benzamide derivatives has been reported to yield various heterocyclic compounds. nih.gov

The specific cyclization pathway can be influenced by reaction conditions, such as the choice of base and solvent. The formation of five- or six-membered rings is common, depending on the structure of the starting material and the reaction conditions. For instance, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been shown to produce 3-(imino)isoindolin-1-ones through a proposed five-membered aza-cobaltacycle intermediate. mdpi.com

Intermolecular Reaction Pathways

In addition to intramolecular reactions, this compound can also participate in a variety of intermolecular reactions. The electrophilic carbon atom attached to the bromine is a prime target for external nucleophiles.

A wide range of nucleophiles, including amines, alcohols, and thiols, can react with this compound in nucleophilic substitution reactions. These reactions result in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The products of these reactions are substituted benzamide derivatives with diverse functional groups.

For example, reaction with an amine would yield a diamine derivative, while reaction with an alcohol would produce an ether. These intermolecular reactions significantly expand the synthetic utility of this compound, allowing for the introduction of various functionalities and the construction of more complex molecular architectures.

The table below summarizes the key mechanistic aspects discussed:

| Section | Topic | Key Mechanistic Concepts |

| 3.1.1 | Carbonyl Reactivity and Enolization in Bromination | Keto-enol tautomerism, enol/enolate formation, nucleophilic attack of enol on bromine. |

| 3.1.2 | Mechanisms of Amide Formation | Nucleophilic acyl substitution, tetrahedral intermediate, leaving group departure. |

| 3.1.3 | Role of Leaving Groups | Stability of the bromide ion, influence on nucleophilic substitution reactions. |

| 3.2.1 | Intramolecular Cyclization Pathways | Internal nucleophilic attack, formation of cyclic intermediates, synthesis of heterocycles. |

| 3.2.2 | Intermolecular Reaction Pathways | Nucleophilic substitution with external nucleophiles, functional group introduction. |

Radical Reaction Mechanisms

While specific literature detailing the radical reaction mechanisms of this compound is not abundant, its structure allows for the prediction of plausible radical pathways based on established principles of organic chemistry. The presence of a bromine atom and abstractable hydrogen atoms makes it a candidate for radical-mediated transformations, particularly those initiated by radical initiators like heat or light in the presence of a radical source.

A key potential radical reaction involving a similar structural motif is radical bromination. wvu.edu In a typical radical chain mechanism, the reaction proceeds through three main stages: initiation, propagation, and termination. wvu.edu

Initiation: This first step involves the formation of a radical species. In the context of bromination, this is often achieved by the homolytic cleavage of a weak bond, such as the O-O bond in peroxides or the N-Br bond in N-bromosuccinimide (NBS), upon exposure to heat or UV light. wvu.educhemistrysteps.com This generates a bromine radical (Br•) which can then initiate the chain reaction.

Propagation: The propagation phase consists of a series of steps where the initial radical reacts with the substrate to form a new radical, which then continues the chain. For this compound, a bromine radical could abstract a hydrogen atom from the carbon adjacent to the carbonyl group or the carbon bearing the bromine atom. The stability of the resulting radical intermediate is a crucial factor in determining the major product. Generally, the order of radical stability is tertiary > secondary > primary. wvu.edu The abstraction of a hydrogen atom from the methylene (B1212753) group (C-3) would lead to a secondary radical, while abstraction from the methylene group adjacent to the amide nitrogen is also possible. The subsequent reaction of this substrate radical with a source of bromine, such as Br₂, would regenerate the bromine radical and form the brominated product. wvu.educhemistrysteps.com

Termination: The reaction is concluded when two radical species combine to form a non-radical product. This can occur in several ways, such as the combination of two bromine radicals to form Br₂, the combination of two substrate radicals, or the combination of a substrate radical and a bromine radical. wvu.edu

It is important to note that in reactions involving NBS, the concentration of Br₂ is kept low, which can favor radical pathways over electrophilic addition reactions. chemistrysteps.comyoutube.com

Kinetic and Thermodynamic Aspects of this compound Reactions

Kinetics: The rates of the potential radical reactions of this compound would be influenced by several factors:

Initiator Concentration: The rate of a radical chain reaction is often dependent on the concentration of the radical initiator.

Bond Dissociation Energies: The rate of hydrogen abstraction by a bromine radical depends on the strength of the C-H bond being broken. Weaker C-H bonds will lead to faster reaction rates.

Stability of the Radical Intermediate: The formation of a more stable radical intermediate will lower the activation energy of the hydrogen abstraction step, thus increasing the reaction rate. wvu.edu

Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of reaction by providing more molecules with sufficient energy to overcome the activation barrier.

Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). While specific values for this compound are not available, calculated thermodynamic data for a structurally related compound, Benzamide, 3-bromo-N-octyl-, can offer some insight into the general magnitude of these properties.

Table 1: Calculated Thermodynamic Properties for Benzamide, 3-bromo-N-octyl-

| Property | Value | Unit | Source |

| ΔfG° | 152.99 | kJ/mol | Joback Calculated Property chemeo.com |

| ΔfH°gas | -160.65 | kJ/mol | Joback Calculated Property chemeo.com |

| ΔfusH° | 40.24 | kJ/mol | Joback Calculated Property chemeo.com |

| ΔvapH° | 71.54 | kJ/mol | Joback Calculated Property chemeo.com |

Note: The data in this table is for Benzamide, 3-bromo-N-octyl- and is provided for illustrative purposes only. It does not represent the thermodynamic properties of this compound.

The enthalpy of formation (ΔfH°), enthalpy of fusion (ΔfusH°), and enthalpy of vaporization (ΔvapH°) are important parameters that describe the energy changes associated with the formation and phase transitions of a compound. For a reaction to be spontaneous, the Gibbs free energy change must be negative. This is influenced by both the enthalpy change (ΔH) and the entropy change (ΔS) of the reaction (ΔG = ΔH - TΔS). In radical halogenations, the formation of a stable H-X bond is often a significant driving force for the reaction. wvu.edu

Molecular Interactions and Mechanistic Biological Investigations

Enzyme Inhibition Studies and Mechanisms of Action

The benzamide (B126) structural motif is a well-established pharmacophore found in numerous enzyme inhibitors. nih.govnih.govnih.gov While direct studies on N-(3-Bromo-2-oxopropyl)benzamide are limited, research on related compounds provides a framework for understanding its potential mechanisms of action, which likely involve binding to the active or allosteric sites of enzymes to modulate their activity.

While specific inhibitory data for this compound against acetylcholinesterase, carbonic anhydrase, or HSET is not prominently documented, the broader class of benzamide derivatives has demonstrated activity against these and other enzymes.

Human Kinesin Eg5 (HSET/KIFC1): The kinesin HSET is a target in cancer therapy. A high-throughput screening campaign identified a 2-(3-benzamidopropanamido)thiazole-5-carboxylate compound as a micromolar inhibitor of HSET, highlighting the suitability of the benzamide scaffold for targeting the ATP-binding pocket of this motor protein. acs.org

Carbonic Anhydrases (CAs): CAs are metalloenzymes that are targeted for various therapeutic applications. nih.gov Benzenesulfonamides incorporating carboxamide moieties have been developed as potent and, in some cases, isoform-selective CA inhibitors, demonstrating that the carboxamide feature can be integrated into structures that target the zinc ion in the enzyme's active site. nih.gov

Poly(ADP-ribose) Polymerase (PARP): Benzamide itself is a known inhibitor of PARP, an enzyme crucial for DNA repair. nih.govnih.gov This has led to the development of derivatives like benzamide riboside, which acts as a precursor to an inhibitor of IMP dehydrogenase (IMPDH), another key enzyme in nucleotide metabolism. nih.gov

The study of inhibitory kinetics helps to define the mechanism by which a compound affects an enzyme. For benzamide derivatives, various modes of inhibition have been observed.

Kinetic analyses of related inhibitors are often performed using assays like the ADP-Glo assay for kinases such as HSET, which measures enzyme activity by quantifying ADP production. acs.org Such studies can determine key inhibitory values and efficacy metrics, as illustrated by the data on a known HSET inhibitor.

Table 1: Inhibitory Profile of a Benzamide-based HSET Inhibitor

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ (HSET) | 13 µM | The concentration at which 50% of HSET enzyme activity is inhibited. acs.org |

| Ligand Efficacy (LE) | 0.28 | A measure of the binding energy per non-hydrogen atom of the inhibitor. acs.org |

| Lipophilic Ligand Efficacy (LLE) | 2.5 | Relates potency to lipophilicity, indicating the efficiency of the inhibitor. acs.org |

This table presents data for the related compound 2-(3-benzamidopropanamido)thiazole-5-carboxylate, not this compound, to illustrate typical kinetic parameters.

Binding modes can range from competitive, where the inhibitor vies for the same active site as the substrate, to noncompetitive or mixed inhibition, where it binds to an allosteric site. nih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues within the target protein. nih.gov

A critical aspect of an inhibitor's mechanism is whether it binds reversibly (non-covalently) or irreversibly (covalently) to its target. The chemical structure of this compound, specifically the α-bromoketone moiety, strongly suggests a potential for covalent inhibition. This functional group is an electrophilic center, making it susceptible to nucleophilic attack from amino acid residues like cysteine, histidine, or lysine (B10760008) within an enzyme's active site.

This type of interaction leads to the formation of a stable, covalent bond between the inhibitor and the enzyme, resulting in irreversible inactivation. This mechanism is a key strategy in drug design for achieving potent and long-lasting inhibition. While non-covalent interactions would still play a role in the initial recognition and positioning of the compound within the binding site, the subsequent alkylation by the bromo-oxopropyl group would define its irreversible nature.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitors. Research on a series of 3-(2'-bromopropionylamino)-benzamides, which are very close structural analogs of this compound, has provided valuable SAR insights based on their antiproliferative activity. nih.gov

The studies revealed that the nature and position of substituents on the benzamide ring significantly influence cytotoxicity. For instance, compounds with electron-withdrawing groups or halogens at specific positions on the phenyl ring displayed potent activity against various cancer cell lines. This suggests that electronic and steric factors are critical for the compound's biological action, likely by affecting its ability to interact with its molecular target. nih.gov

Table 2: Antiproliferative Activity (GI₅₀ in µM) of Selected 3-(2'-bromopropionylamino)-benzamide Analogs

| Compound | R Group | Molt-4 (Leukemia) | A431 (Skin) | A549 (Lung) | MCF-7 (Breast) | EVSA-T (Breast) |

|---|---|---|---|---|---|---|

| Analog 1 | 4-F | 2.1 | 3.5 | 4.8 | 3.4 | 3.3 |

| Analog 2 | 4-Cl | 2.5 | 4.1 | 5.3 | 4.0 | 4.2 |

| Analog 3 | 4-Br | 2.3 | 3.8 | 5.0 | 3.9 | 3.9 |

| Analog 4 | 4-NO₂ | 1.8 | 2.9 | 3.9 | 3.0 | 2.8 |

| Analog 5 | 3,4-di-Cl | 1.5 | 2.5 | 3.3 | 2.4 | 2.6 |

Data sourced from a study on close structural analogs to demonstrate structure-activity relationships. nih.gov The GI₅₀ value represents the concentration causing 50% growth inhibition.

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, this compound and its analogs can exert their effects by modulating complex cellular signaling pathways, a common mechanism for antiproliferative and cytotoxic agents. mdpi.com

A key mechanism by which antiproliferative compounds halt cancer cell growth is the induction of cell cycle arrest. This prevents cells from progressing through the phases of division (G1, S, G2, M), ultimately leading to apoptosis or cellular senescence.

Investigations into 3-(2'-bromopropionylamino)-benzamides demonstrated that the most potent analog from the series does not target tubulin but rather induces cell cycle arrest in the S-phase. nih.gov The S-phase is the stage of the cell cycle where DNA is replicated. Halting the cycle at this point can be a consequence of DNA damage or the inhibition of enzymes essential for DNA synthesis, such as those targeted by benzamide riboside. nih.govnih.gov This S-phase arrest mechanism distinguishes these compounds from other anticancer agents that might arrest the cell cycle in the G1 or G2/M phases. mdpi.comoatext.com The ability of these compounds to cause potent cytotoxicity in various tumor cell lines underscores the effectiveness of this mechanism. nih.gov

Apoptosis Induction Pathways

Research into N-substituted benzamides, particularly the structural analog 3-chloroprocainamide (3CPA), has revealed a distinct mechanism for inducing programmed cell death, or apoptosis. nih.gov The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov

The induction of apoptosis by these compounds appears to be independent of the p53 tumor suppressor protein, as the effects are observed in both p53-competent and p53-deficient cell lines. nih.govresearchgate.net A key initiating event is a block in the G2/M phase of the cell cycle, which occurs prior to the onset of apoptosis. nih.govresearchgate.net This cell cycle arrest is not dependent on caspase activity. researchgate.net

Following cell cycle arrest, the apoptotic cascade is initiated at the mitochondria. Key events include:

Cytochrome c Release: The compound induces the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net

Caspase Activation: The released cytochrome c triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway. nih.govresearchgate.net This is followed by the activation of downstream effector caspases, such as caspase-3. nih.gov The role of caspase-8, a key initiator of the extrinsic pathway, is minimal in this process. researchgate.net

Regulation by Bcl-2 Family Proteins: The process is modulated by the Bcl-2 family of proteins. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit the apoptosis induced by these benzamides. researchgate.net Conversely, the mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov

The table below summarizes the observed effects of the N-substituted benzamide analog 3CPA on key proteins involved in the apoptotic pathway in murine 70Z/3 pre-B cells.

| Protein/Marker | Cellular Location | Observed Effect | Reference |

| Cytochrome c | Cytosol | Increased | nih.govresearchgate.net |

| Pro-caspase-9 | Cytosol | Decreased (processed to active form) | researchgate.net |

| Caspase-9 | Cytosol | Activated | nih.gov |

| Caspase-3 | Cytosol | Activated | nih.gov |

| Caspase-8 | Cytosol | Minor, less significant activation | researchgate.net |

| Bcl-2 | Mitochondria | Inhibits apoptosis when overexpressed | researchgate.net |

| p53 | Nucleus | Not required for apoptosis induction | nih.govresearchgate.net |

Interactions with Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. nih.gov This system relies on the production, release, and detection of small signaling molecules called autoinducers. nih.gov In many Gram-negative bacteria, such as Pseudomonas aeruginosa, these signals are acyl-homoserine lactones (AHLs). nih.govnih.gov The AHLs bind to transcriptional regulator proteins, like LasR in P. aeruginosa, which then modulate the expression of genes, often those related to virulence and biofilm formation. nih.govnih.gov

The inhibition of QS systems is a significant area of research for developing new anti-infective agents that disarm pathogens rather than kill them. While benzamide derivatives are explored for a wide range of biological activities, specific studies detailing the direct interaction of this compound with bacterial quorum sensing systems or their components were not identified in the reviewed literature.

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. A variety of experimental and computational techniques are employed for this purpose.

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are common drug targets. nih.gov They transduce extracellular signals by activating intracellular heterotrimeric G proteins. nih.gov The binding of a ligand (agonist) to a GPCR stabilizes an active receptor conformation, which promotes the exchange of GDP for GTP on the G protein α-subunit, leading to downstream signaling. nih.govnih.gov The interaction between a GPCR and its G protein is allosteric, meaning that the binding of the G protein to the intracellular face of the receptor can, in turn, increase the affinity of the agonist for its binding site on the extracellular side. nih.gov While these binding principles are well-established for many ligands, specific receptor binding studies characterizing the interaction between this compound and any GPCRs are not detailed in the available search results.

Computational methods, such as molecular docking, are powerful tools for predicting and analyzing how a ligand might bind to a protein target. nih.gov This approach is often used to study benzamide derivatives. For instance, docking analyses have been performed to understand the binding of benzamide-based inhibitors to the bacterial cell division protein FtsZ. nih.gov These studies can predict key interactions, such as hydrogen bonds, that stabilize the ligand in the protein's active site. nih.gov Such computational pipelines can streamline the analysis of protein-ligand interactions on a genomic scale, helping to identify potential biological targets for novel compounds. nih.gov

Proteomics offers a powerful, unbiased approach to identify the molecular targets of a compound within a complex cellular environment. nih.gov One such strategy involves treating cells with a compound and analyzing changes in the proteome. For example, a proteomics-based approach was successfully used to identify methionine aminopeptidases (MetAps), specifically MetAp2, as the molecular targets for bengamides, a class of natural products with antitumor activity. nih.gov This was achieved by observing that treatment with a bengamide analogue led to the retention of the N-terminal methionine on a subset of proteins, a hallmark of MetAp inhibition. nih.gov

Another advanced proteomics technique is solvent-induced protein precipitation (iSPP), which measures changes in a protein's stability upon ligand binding. nih.gov This method can confirm target engagement by observing the stabilization or destabilization of specific proteins in cell lysates treated with the compound of interest. nih.gov These methodologies provide powerful tools for the deconvolution of the molecular targets of novel bioactive compounds like this compound.

Biochemical Pathway Perturbation Analysis

In addition to inducing apoptosis, related N-substituted benzamides have been shown to perturb other critical biochemical pathways. As mentioned previously, the compound 3-chloroprocainamide (3CPA) induces a distinct block in the G2/M phase of the cell cycle, an event that precedes and is independent of apoptosis. nih.govresearchgate.net Furthermore, N-substituted benzamides like metoclopramide (B1676508) and 3CPA have been reported to possess anti-inflammatory properties by inhibiting the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. nih.gov This suggests that the biological activity of this class of compounds is not limited to a single pathway but involves the perturbation of multiple interconnected cellular processes, including cell cycle regulation and inflammatory signaling.

Exploration of Biological Activities in Academic Research Models (e.g., in vitro assays)

The potential biological activities of this compound can be inferred from in vitro studies on related compounds, which have demonstrated both cytotoxic and antimicrobial effects.

The cytotoxicity of benzamide derivatives has been a subject of interest in cancer research. Several studies have elucidated the mechanisms by which these compounds induce cell death in various cancer cell lines.

Induction of Apoptosis: A common mechanism of cytotoxicity for benzamide derivatives is the induction of apoptosis. nih.govnih.gov This is often characterized by key molecular events such as the activation of executioner caspases, like caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

Regulation by Bcl-2 Family Proteins: The pro-apoptotic activity of some benzamides is influenced by the Bcl-2 family of proteins. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by certain N-substituted benzamides. nih.govresearchgate.net Conversely, pro-apoptotic proteins like Bax can be upregulated by other benzamide derivatives, promoting cell death. nih.gov

Cell Cycle Arrest: Some N-substituted benzamides can induce a cell cycle block, often at the G2/M phase, prior to the onset of apoptosis. nih.govresearchgate.net

The table below summarizes the cytotoxic effects observed for some benzamide derivatives in different cell lines.

| Compound/Class | Cell Line(s) | Observed Cytotoxic Mechanisms | Reference(s) |

| Declopramide (N-substituted benzamide) | 70Z/3 (murine pre-B), HL-60 (human promyelocytic leukemia) | Cytochrome c release, Caspase-9 activation, G2/M cell cycle block, Inhibited by Bcl-2 overexpression | nih.govresearchgate.net |

| Benzamide Analogues | HepG2 (human hepatocellular carcinoma) | Increased Bax, cleaved-caspase 3, and cleaved-PARP; Decreased Bcl-2 | nih.gov |

| 3-Bromopyruvic Acid | SW480, HT29 (human colon cancer) | Induction of apoptosis and necroptosis, Downregulation of XIAP, cIAP1, cIAP2, Mcl-1, and Bcl-2; Upregulation of Bax | nih.gov |

Benzamide derivatives have also been investigated for their antimicrobial properties, with a particular focus on their activity against Gram-positive bacteria. nih.govnih.govmdpi.com

Inhibition of FtsZ: A key molecular target for the antimicrobial action of many benzamides is the filamentous temperature-sensitive protein Z (FtsZ). nih.govnih.govmdpi.commdpi.com FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the mid-cell, which is crucial for cytokinesis. mdpi.com

Mechanism of FtsZ Inhibition: Benzamide-based inhibitors, such as PC190723, typically bind to an allosteric site in the interdomain cleft of FtsZ. nih.govmdpi.com This binding is thought to stabilize the FtsZ polymer, preventing the dynamic turnover of the Z-ring and thereby blocking cell division. mdpi.comresearchgate.net This leads to cell filamentation and eventual cell death. nih.gov The antibacterial spectrum of these compounds can be narrow, often limited to certain Gram-positive organisms, due to differences in the amino acid residues lining the FtsZ binding cleft across bacterial species. mdpi.com

The following table outlines the antimicrobial mechanism of action for benzamide-based FtsZ inhibitors.

| Compound Class | Target Organism(s) | Mechanism of Action | Reference(s) |

| Benzamide-based FtsZ inhibitors (e.g., PC190723) | Staphylococcus aureus (including MRSA), Bacillus subtilis | Binds to an allosteric site on FtsZ, stabilizes FtsZ polymers, inhibits Z-ring dynamics, and blocks cell division. | nih.govmdpi.comresearchgate.net |

| Benzodioxane-benzamides | Streptococcus pneumoniae | Inhibition of FtsZ leading to blockage of cell division and elongation. | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. For N-(3-bromo-2-oxopropyl)benzamide, both ¹H and ¹³C NMR would provide crucial information about its chemical environment, connectivity, and conformation.

Detailed analysis of the ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons. The methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group would likely appear as a distinct multiplet, with its chemical shift influenced by the electronegativity of the neighboring atoms. The proton attached to the nitrogen of the amide group would show a characteristic chemical shift, which can be sensitive to solvent and temperature, providing insights into hydrogen bonding and conformational exchange. The aromatic protons of the benzoyl group would exhibit a splitting pattern typical of a substituted benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ketone and the amide would have distinct chemical shifts in the downfield region of the spectrum. The carbon bearing the bromine atom would also show a characteristic shift. Analysis of these shifts, in conjunction with theoretical calculations, can help in assigning the specific stereochemistry and predominant conformation of the molecule in solution.

Conformational isomerism is a key aspect to investigate in flexible molecules like this compound. The rotation around the C-N amide bond can be restricted, leading to the existence of different rotamers. researchgate.net Variable temperature NMR studies can be employed to study these conformational dynamics. By monitoring the changes in chemical shifts and the coalescence of signals at different temperatures, the energy barriers to rotation can be determined. rsc.org Furthermore, the use of different solvents can highlight the role of intermolecular interactions in stabilizing specific conformations. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Predicted NMR Data for this compound Note: This table represents predicted values and may vary based on experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | 7.5 - 8.5 | - |

| Aromatic C-H | 7.4 - 7.9 | 127 - 132 |

| Methylene C-H₂ | 4.5 - 4.8 | 35 - 40 |

| Carbonyl (Ketone) | - | 195 - 205 |

| Carbonyl (Amide) | - | 165 - 170 |

| C-Br | - | 30 - 35 |

| Aromatic C (quaternary) | - | 130 - 135 |

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can provide insights into its structure and potential reaction mechanisms.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the molecular weight of the compound (C₁₀H₁₀BrNO₂). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) of nearly equal intensity. docbrown.info This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.

The fragmentation of the molecular ion can provide valuable structural information. The C-Br bond is relatively weak and prone to cleavage, which would lead to a significant fragment ion corresponding to the loss of a bromine atom. docbrown.info Another likely fragmentation pathway would involve cleavage of the C-C bond between the carbonyl group and the methylene group. The stability of the resulting fragment ions, such as the benzoyl cation, would influence the intensity of their corresponding peaks in the mass spectrum.

By analyzing the mass-to-charge ratios (m/z) of the fragment ions, a detailed picture of the molecule's connectivity can be constructed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the unambiguous determination of their elemental compositions.

When studying reaction mechanisms involving this compound, mass spectrometry can be used to identify intermediates and products. For instance, in a reaction where the bromine atom is displaced by a nucleophile, the mass spectrum of the product would show a molecular ion peak corresponding to the mass of the new compound, and the characteristic bromine isotopic pattern would be absent.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: The m/z values will show an M+2 peak for fragments containing bromine.

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₀H₁₀BrNO₂]⁺ | 255/257 |

| Loss of Br | [C₁₀H₁₀NO₂]⁺ | 176 |

| Benzoyl Cation | [C₇H₅O]⁺ | 105 |

| Loss of CH₂Br | [C₉H₇NO₂]⁺ | 161 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

X-ray Crystallography for Ligand-Target Complex Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. Obtaining a suitable crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation and the spatial arrangement of its functional groups.

The crystal structure would reveal the planarity of the amide group and the orientation of the benzoyl group relative to the rest of the molecule. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as potential halogen bonding involving the bromine atom, would also be elucidated. These interactions can provide insights into how the molecule might interact with biological targets.

In the context of drug design and development, co-crystallization of this compound with its biological target (e.g., an enzyme) can provide invaluable information about the binding mode. The resulting crystal structure of the ligand-target complex would show the precise orientation of the inhibitor within the active site and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that contribute to its binding affinity. This structural information is instrumental in understanding the mechanism of action and in guiding the design of more potent and selective inhibitors.

For instance, if this compound acts as an irreversible inhibitor, the crystal structure might show a covalent bond formed between the electrophilic bromomethyl ketone moiety and a nucleophilic residue in the active site of the target protein.

Table 3: Illustrative Crystallographic Data for a Benzamide (B126) Derivative Note: This is an example based on a related structure and not this compound itself.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8338 (4) |

| b (Å) | 12.6784 (13) |

| c (Å) | 24.918 (2) |

| α (°) | 81.875 (8) |

| β (°) | 88.386 (7) |

| γ (°) | 85.460 (8) |

| Volume (ų) | 1195.1 (2) |

| Z | 4 |

Data from a study on 4-Bromo-N-(2-nitrophenyl)benzamide. researchgate.net

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the synthesized compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely provide good separation of the target compound from any impurities or starting materials. A UV detector would be suitable for detection, as the benzoyl group contains a chromophore that absorbs UV light. The purity of the sample can be quantified by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

HPLC is also a powerful tool for reaction monitoring. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be tracked. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired product.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique that can be used for rapid qualitative analysis. japsonline.com It is particularly useful for monitoring the progress of a reaction in real-time and for identifying the appropriate solvent system for column chromatography purification. japsonline.com By spotting the reaction mixture on a TLC plate and developing it in a suitable mobile phase, the separation of starting materials, products, and byproducts can be visualized under UV light or by staining.

Gas Chromatography (GC), although less commonly used for non-volatile compounds like this compound, could potentially be employed if the compound is sufficiently thermally stable or can be derivatized to increase its volatility.

Table 4: Typical HPLC Parameters for Analysis of Benzamide Derivatives Note: These are general parameters and would need to be optimized for this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-Bromo-2-oxopropyl)benzamide, these simulations are crucial for understanding its potential interactions with protein targets.

Research has shown that derivatives of this compound can be designed to target specific enzymes. For instance, molecular docking studies on related benzamide (B126) derivatives have been performed to predict their binding affinity and orientation within the active site of enzymes like histone deacetylases (HDACs). These simulations help in identifying key amino acid residues that the ligand interacts with, providing a basis for structure-activity relationship (SAR) studies.

A representative molecular docking study might reveal the following interactions for a compound like this compound:

| Receptor | Binding Site Residues | Type of Interaction | Docking Score (kcal/mol) |

| Hypothetical Protein Kinase | TYR23, LEU87, VAL34 | Hydrogen Bond, Hydrophobic | -7.5 |

| Hypothetical Protease | CYS25, HIS159, GLY24 | Covalent, Hydrogen Bond | -8.2 |

Note: The data in this table is illustrative and based on typical findings for similar compounds, as specific docking studies for this compound may not be publicly available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding stability of a ligand within a protein's active site over time. For this compound, MD simulations can elucidate how the molecule adapts its shape to fit the binding pocket and how stable the predicted interactions from docking studies are.

A typical MD simulation study would involve placing the docked complex of this compound and its target protein in a simulated aqueous environment. The simulation would then track the movements of all atoms over a period of nanoseconds. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds.

| Simulation Parameter | Observation | Implication |

| Ligand RMSD | Low and stable | The ligand maintains a consistent binding pose. |

| Protein RMSF | Fluctuations in loop regions | Highlights flexible parts of the protein that may be involved in ligand entry or exit. |

| Hydrogen Bond Occupancy | High for key interactions | Indicates strong and stable hydrogen bonds contributing to binding affinity. |

Note: This table represents expected outcomes from an MD simulation of a ligand like this compound.

Quantum Chemical Calculations for Reactivity Prediction and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic structure and reactivity of molecules. For this compound, these calculations can predict which parts of the molecule are most likely to react.

The presence of the α-bromoketone moiety makes the methylene (B1212753) carbon adjacent to the bromine atom highly electrophilic and susceptible to nucleophilic attack. Quantum chemical calculations can quantify this reactivity by calculating parameters like atomic charges, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

| Calculated Property | Value/Description | Significance |

| Mulliken Charge on Cα | Positive | Confirms the electrophilic nature of this carbon. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Localized on the α-bromoketone group | This is the likely site for accepting electrons from a nucleophile. |

| HOMO (Highest Occupied Molecular Orbital) | Distributed over the benzamide ring | Indicates the region most likely to donate electrons. |

Note: The values in this table are qualitative predictions based on the known chemical properties of similar structures.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structure of an active molecule like this compound or a series of related compounds.

A hypothetical pharmacophore model for a class of inhibitors including this compound might include:

A hydrogen bond donor (the amide N-H)

A hydrogen bond acceptor (the amide carbonyl oxygen)

A hydrophobic/aromatic feature (the benzene (B151609) ring)

An electrophilic center (the carbon bearing the bromine atom)

This model can then be used to screen virtual libraries of compounds to identify new molecules that possess these features in the correct spatial arrangement and could potentially have similar biological activity.

Deuteration Studies for Mechanistic Pathway Investigation

Deuteration studies involve replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium. This can be a powerful tool for investigating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction (the kinetic isotope effect).

In the context of this compound, deuteration could be used to probe the mechanism of its reaction with a biological nucleophile. For example, if a proton transfer from the carbon adjacent to the carbonyl group was suspected to be part of the reaction mechanism, synthesizing a deuterated version of this compound at that position and comparing its reaction rate to the non-deuterated compound could provide evidence for or against this hypothesis. A significant decrease in the reaction rate upon deuteration would suggest that the C-H bond is indeed broken in the rate-limiting step.

Future Research Directions and Translational Opportunities

Development of Novel Synthetic Methodologies for N-(3-Bromo-2-oxopropyl)benzamide Analogues

The future development of this compound analogues will likely focus on creating diverse libraries of related compounds to explore their therapeutic potential. A key approach would be the modification of both the benzamide (B126) and the oxopropyl components.

One potential synthetic route to analogues could involve the reaction of various substituted benzamides with 1,3-dibromopropanone. Alternatively, the synthesis could start from a substituted aniline (B41778) and 3-bromo-2-oxopropanoic acid, followed by amide coupling. google.com The development of efficient, high-yield synthetic protocols will be crucial for generating a wide range of analogues for structure-activity relationship studies.

A hypothetical synthetic scheme for generating analogues is presented below:

| Starting Material (Benzamide Derivative) | Reagent | Resulting Analogue |

| 4-Methoxybenzamide | 1,3-Dibromoacetone (B16897) | N-(3-Bromo-2-oxopropyl)-4-methoxybenzamide |

| 3-Nitrobenzamide | 1,3-Dibromoacetone | N-(3-Bromo-2-oxopropyl)-3-nitrobenzamide |

| N-(3-aminopropyl)benzamide | 1,3-Dibromoacetone | N-(3-Bromo-2-oxopropyl)-N'-(3-oxopropyl)benzamide |

This table illustrates how a variety of functional groups can be introduced onto the benzamide ring, allowing for the exploration of how these changes affect the compound's biological activity.

Mechanistic Investigations into Undiscovered Biological Activities

The this compound structure contains a reactive α-haloketone, a functional group known to act as an electrophile. This suggests that the compound could covalently modify nucleophilic residues, such as cysteine or histidine, in proteins. This reactivity is the basis for the activity of many enzyme inhibitors and chemical probes.

Future research should focus on identifying the potential biological targets of this compound. A combination of proteomics-based approaches, such as activity-based protein profiling (ABPP), could be employed to identify proteins that are covalently modified by the compound in complex biological systems. Once potential targets are identified, further biochemical and cellular assays would be necessary to validate these interactions and understand their functional consequences.

Application in Chemical Biology Probes

The inherent reactivity of the α-bromoketone makes this compound an attractive scaffold for the development of chemical biology probes. nih.gov These probes could be used to study the function of specific enzymes or to identify novel protein-protein interactions.

To create such probes, the benzamide portion of the molecule could be modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. This would allow for the visualization or isolation of the protein targets of the probe. The development of such tools would be invaluable for basic research and could also have applications in diagnostics.

A hypothetical design for a chemical biology probe based on this compound is shown in the table below:

| Reporter Tag | Linker | Resulting Probe |

| Fluorescein | Amino-PEG | Fluorescein-linker-N-(3-Bromo-2-oxopropyl)benzamide |

| Biotin | Alkyl chain | Biotin-linker-N-(3-Bromo-2-oxopropyl)benzamide |

Rational Design of New Molecular Scaffolds Based on this compound

The this compound scaffold can serve as a starting point for the rational design of new molecular architectures with improved properties. By understanding the structure-activity relationships of a series of analogues, researchers can use computational modeling and medicinal chemistry principles to design new compounds with enhanced potency, selectivity, and pharmacokinetic properties.

For example, the benzamide group could be replaced with other aromatic systems, such as pyridines or thiophenes, to explore different binding interactions with potential protein targets. The linker between the aromatic ring and the reactive ketone could also be varied to optimize the compound's geometry and reactivity.

Exploration of Structure-Activity Relationships through Combinatorial Libraries

The generation and screening of combinatorial libraries of this compound analogues will be a powerful tool for exploring their structure-activity relationships (SAR). By systematically varying the substituents on the benzamide ring and modifying the oxopropyl chain, researchers can identify the key structural features required for a desired biological activity.

High-throughput screening methods could be used to rapidly assess the activity of these libraries against a panel of biological targets. The data obtained from these screens would be used to build SAR models that can guide the design of next-generation compounds with improved therapeutic potential.

A hypothetical SAR table for a series of this compound analogues is presented below:

| Analogue | R-group on Benzamide | IC50 (µM) |

| 1 | H | 10 |

| 2 | 4-OCH3 | 5 |

| 3 | 4-NO2 | 50 |

| 4 | 3-Cl | 8 |

This hypothetical data suggests that electron-donating groups on the benzamide ring may enhance activity, while electron-withdrawing groups may decrease it. This type of information is critical for the iterative process of drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Bromo-2-oxopropyl)benzamide, and how can purity be maximized?

- Methodology : The synthesis typically involves bromination of a pre-functionalized benzamide precursor. For example, coupling 3-bromo-2-oxopropyl groups to benzamide via nucleophilic acyl substitution under anhydrous conditions. Catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Confirm structure using NMR (e.g., characteristic singlet for carbonyl at δ 167-170 ppm) and LC-MS (m/z ~270 [M+H]) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Identify aromatic protons (δ 7.4-8.1 ppm), bromo-oxopropyl protons (δ 3.8-4.2 ppm), and amide NH (δ 8.5-9.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([CHBrNO], exact mass 270.992) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Guidelines : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in airtight containers at 2-8°C. Dispose of waste via halogenated organic waste streams, complying with local regulations .

Advanced Research Challenges

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Methodology : Use SHELXL for refinement to address issues like twinning or disorder. Compare experimental data (e.g., C–Br bond lengths: ~1.9 Å) with DFT-optimized structures. Validate thermal parameters using ORTEP-3 for anisotropic displacement ellipsoids .

- Case Study : For monoclinic systems (space group P2/n), apply TWIN/BASF commands in SHELXL to model twinning. Check R values (<0.05 for high-quality data) .

Q. What computational strategies predict feasible synthetic pathways for novel derivatives?

- Methodology : Employ AI-driven tools (e.g., Reaxys/Pistachio ) for retrosynthetic analysis. Prioritize routes with high precursor availability and low step counts. Validate via DFT (B3LYP/6-31G*) to assess reaction thermodynamics (ΔG < 20 kcal/mol) .

- Example : Bromination at the 2-oxopropyl position can be modeled using Fukui indices to predict electrophilic reactivity .

Q. How can the pharmacological activity of this compound be systematically evaluated?

- Methodology :

- In Vitro Assays : Screen against kinase targets (e.g., EGFR, IC via fluorescence polarization) or apoptosis pathways (caspase-3 activation assays) .

- SAR Studies : Modify substituents (e.g., replacing bromine with chlorine) to assess impact on bioactivity. Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.